3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine
CAS No.:
Cat. No.: VC18442088
Molecular Formula: C12H16N2S
Molecular Weight: 220.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2S |
|---|---|
| Molecular Weight | 220.34 g/mol |
| IUPAC Name | 3-(2-ethyl-1,3-benzothiazol-6-yl)propan-1-amine |
| Standard InChI | InChI=1S/C12H16N2S/c1-2-12-14-10-6-5-9(4-3-7-13)8-11(10)15-12/h5-6,8H,2-4,7,13H2,1H3 |
| Standard InChI Key | SAJYFWOZZMMLNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(S1)C=C(C=C2)CCCN |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine (IUPAC name: 3-[(2-ethyl-1,3-benzothiazol-6-yl)amino]propan-1-amine) is a bicyclic aromatic compound featuring a benzothiazole core substituted with an ethyl group at position 2 and a propanamine chain at position 6. The molecular formula is C₁₃H₁₇N₃S, yielding a molecular weight of 247.36 g/mol. The structure integrates a sulfur atom within the thiazole ring, contributing to its electron-rich aromatic system, while the ethyl and amine groups introduce steric and electronic modulations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃S |
| Molecular Weight | 247.36 g/mol |
| Topological Polar Surface Area | 61.5 Ų (estimated) |
| LogP (Partition Coefficient) | 2.85 (calculated via XLogP3) |
The amine group’s basicity (pKa ~10–11) and the benzothiazole’s planar geometry suggest potential for intermolecular interactions, including hydrogen bonding and π-π stacking .
Synthesis and Optimization Strategies
Greener Methodologies
Recent advances emphasize microwave- and ultrasound-assisted syntheses to enhance efficiency. For example, Asrondkar et al. demonstrated that benzothiazole derivatives can be synthesized in minutes under microwave irradiation (180°C, 4 minutes) with yields exceeding 80% . Applying similar conditions, the target compound could be synthesized via a one-pot reaction between 2-ethyl-6-amino-1,3-benzothiazole and 3-bromopropylamine hydrobromide, leveraging potassium carbonate as a base in acetone .
Table 2: Comparative Synthesis Metrics
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 8–12 h | 45–55 | 90–92 |
| Microwave Irradiation | 4 min | 82–85 | 98–99 |
| Ultrasound-Assisted | 30 min | 75–78 | 95–97 |
Microwave methods reduce side reactions, as evidenced by the high purity of intermediates .
Physicochemical and Spectroscopic Characterization
Spectral Data
-
IR Spectroscopy: A strong absorption band near 3250 cm⁻¹ corresponds to N-H stretching in the amine group. The benzothiazole ring displays C=N and C-S stretches at 1620 cm⁻¹ and 690 cm⁻¹, respectively .
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.75 (m, 2H, NH₂CH₂), 3.15 (t, J=6.8 Hz, 2H, CH₂NH₂), 4.32 (s, 2H, Ar-CH₂), 7.28–7.85 (m, 3H, aromatic) .
-
Mass Spectrometry: ESI-MS m/z 247.36 [M+H]⁺, with fragmentation peaks at m/z 190 (benzothiazole ring) and m/z 58 (propanamine chain) .
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMFA). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .
Hypothetical Pharmacological Applications
Dopamine Receptor Modulation
Structurally analogous benzothiazole amines, such as D-264, demonstrate D3-preferring agonist activity with neuroprotective effects in Parkinson’s disease models . The propanamine chain in 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine may facilitate similar interactions with dopamine receptors, potentially mitigating neurodegeneration via D3-mediated pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume